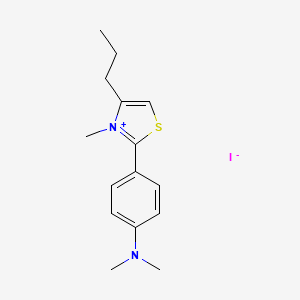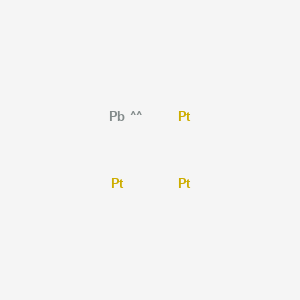
3,6-Dichloropyrene-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloropyrene-1,8-dione is a polycyclic aromatic compound with significant applications in various fields due to its unique chemical properties. It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the presence of chlorine atoms at the 3 and 6 positions and carbonyl groups at the 1 and 8 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyrene-1,8-dione typically involves the chlorination of pyrene followed by oxidation. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions. The resulting 3,6-dichloropyrene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and oxidation. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
3,6-Dichloropyrene-1,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Higher oxidized pyrene derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学的研究の応用
3,6-Dichloropyrene-1,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
作用機序
The mechanism of action of 3,6-Dichloropyrene-1,8-dione involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can affect the function of biological molecules and pathways, leading to various biological effects. The compound’s photophysical properties also make it useful in applications requiring fluorescence .
類似化合物との比較
Similar Compounds
3,6-Dibromopyrene-1,8-dione: Similar structure but with bromine atoms instead of chlorine.
1,3,6,8-Tetrachloropyrene: Contains four chlorine atoms at different positions.
3,6-Dichloropyrene: Lacks the carbonyl groups present in 3,6-Dichloropyrene-1,8-dione.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific interactions and fluorescence characteristics .
特性
CAS番号 |
18206-66-1 |
|---|---|
分子式 |
C16H6Cl2O2 |
分子量 |
301.1 g/mol |
IUPAC名 |
3,6-dichloropyrene-1,8-dione |
InChI |
InChI=1S/C16H6Cl2O2/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H |
InChIキー |
OFJZZOYPVYOVFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=CC4=O)Cl)C(=O)C=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


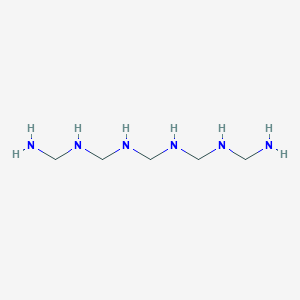


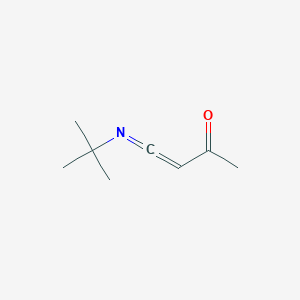
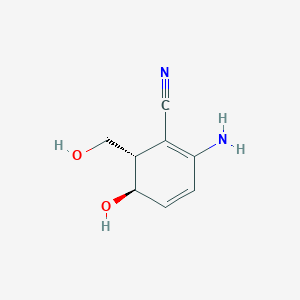
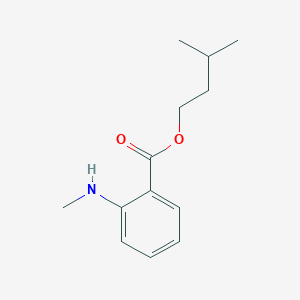
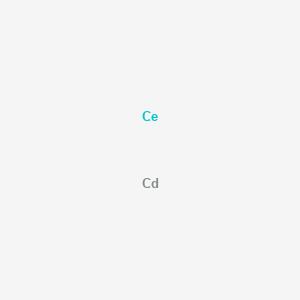
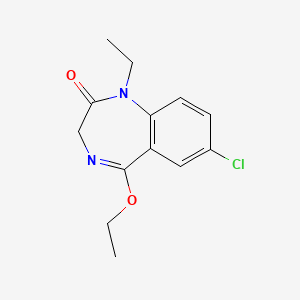
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
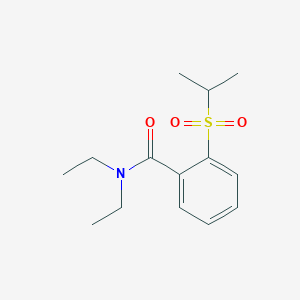
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
